![molecular formula C19H21ClN2O4 B5800133 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide](/img/structure/B5800133.png)
2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide
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Overview
Description
2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide, also known as CMH, is a hydrazide derivative that has been extensively studied in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases due to its diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways and the inhibition of key enzymes.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide has been shown to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide is its diverse pharmacological properties, which make it a promising drug candidate for the treatment of various diseases. However, one of the limitations of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide. One possible direction is to investigate its potential use as an anti-diabetic agent. Another possible direction is to study its ability to inhibit the activity of other enzymes, such as xanthine oxidase and carbonic anhydrase. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide and to optimize its pharmacological properties for use in vivo.
Synthesis Methods
The synthesis of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide is a multi-step process that involves the reaction of 3-chlorophenol with ethyl 2,5-dimethoxybenzoate to form 2-(3-chlorophenoxy)-5-methoxybenzoic acid. This acid is then converted to the corresponding acid chloride and reacted with propanohydrazide to yield 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide.
Scientific Research Applications
2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide has been studied for its potential use as an anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic agent. It has also been investigated for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-4-25-18-9-8-16(24-3)10-14(18)12-21-22-19(23)13(2)26-17-7-5-6-15(20)11-17/h5-13H,4H2,1-3H3,(H,22,23)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKRCLYBHMOKHG-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)C(C)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)C(C)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide |
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